3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers developing kinase inhibitors or functional materials require heterocyclic building blocks with predictable reactivity and consistent electronic properties. 3-(4-Chlorophenyl)pyrazine-2-carbaldehyde (CAS 1404373-80-3) addresses this with its 4-chlorophenyl substitution delivering LogP 2.61 and enhanced aldehyde electrophilicity. • Ideal for c-Met/SHP2 kinase inhibitor core synthesis with balanced hydrophobicity • Efficient Schiff base formation with amine-containing biomolecules and fluorophores • Available ≥98% purity as yellow to white solid; store at 0-8°C, ships ambient

Molecular Formula C11H7ClN2O
Molecular Weight 218.64 g/mol
CAS No. 1404373-80-3
Cat. No. B1403654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde
CAS1404373-80-3
Molecular FormulaC11H7ClN2O
Molecular Weight218.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN=C2C=O)Cl
InChIInChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H
InChIKeyIJSUAAQWBCIVJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)pyrazine-2-carbaldehyde Overview


3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde is a substituted pyrazine derivative with the molecular formula C11H7ClN2O and a molecular weight of 218.64 g/mol . It features a pyrazine ring substituted with a 4-chlorophenyl group at the 3-position and an aldehyde functional group at the 2-position, making it a versatile synthetic intermediate for constructing more complex heterocyclic systems . The compound is commercially available with purity levels ranging from 95% to 98+% and is typically supplied as a yellow to white solid .

Core Structure
Pyrazine ring with aldehyde at C2 and 4-chlorophenyl at C3
Synthetic Role
Versatile intermediate for heterocyclic and condensation chemistries
Quality Level
High-purity grades may support reproducible synthesis outcomes

3-(4-Chlorophenyl)pyrazine-2-carbaldehyde: Substitution Impact


The 4-chlorophenyl substitution pattern on the pyrazine ring imparts distinct electronic and steric properties that directly influence reactivity and downstream molecular properties. The electron-withdrawing chlorine atom at the para position of the phenyl ring alters the electron density of the pyrazine core, affecting both the aldehyde's electrophilicity and the overall compound's physicochemical profile . Computational data indicate a LogP of approximately 2.61, reflecting a balanced lipophilicity that differs from unsubstituted phenyl or halogen-free analogs . Substituting a non-halogenated or differently halogenated analog (e.g., 3-phenylpyrazine-2-carbaldehyde or 3-(4-fluorophenyl)pyrazine-2-carbaldehyde) would result in altered reactivity in nucleophilic addition and condensation reactions, as well as divergent pharmacokinetic properties if incorporated into drug candidates . The following sections provide quantitative evidence of these differentiating characteristics.

4-Chlorophenyl group introduces distinct electronic effects; replacing with unsubstituted phenyl may shift aldehyde reactivity and lipophilicity.
Alternative halogenated analogs (e.g., 4-fluorophenyl) would alter physicochemical profile and reaction selectivity.
Non-phenyl or differently substituted pyrazine aldehydes cannot replicate the steric and electronic environment for downstream transformations.

3-(4-Chlorophenyl)pyrazine-2-carbaldehyde: Differentiation Evidence


Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a calculated LogP of 2.61 , which is significantly higher than that of the unsubstituted analog 3-phenylpyrazine-2-carbaldehyde (estimated LogP ~1.9 based on structure and atom count) . This increase in lipophilicity, driven by the electron-withdrawing chlorine substituent, is expected to enhance passive membrane permeability and potentially improve oral bioavailability or cell penetration when the compound is used as a building block in drug-like molecules .

Lipophilicity Comparison
Class-level
LogP 2.61 vs ~1.9 (Δ +0.71)
Supports compound selection for permeability-sensitive contexts
Calculated value; class-level inference
Medicinal Chemistry Drug Design Physicochemical Properties

Purity Grade: High vs. Standard

The compound is commercially available at 98+% purity from suppliers such as Leyan and ChemScene , whereas the standard industrial purity for this compound and its analogs is typically 95-96% . This higher purity grade reduces the burden of purification in subsequent synthetic steps and minimizes the risk of side reactions from impurities, directly impacting yield and reproducibility in sensitive applications such as medicinal chemistry and material science .

Purity Grade Comparison
Head-to-head
98+% purity available (Leyan, ChemScene)
Higher purity may reduce side reactions in sensitive syntheses
Vendor specifications; confirm per-lot COA
Synthetic Chemistry Quality Control Reproducibility

Aldehyde Electrophilicity Modulation

The electron-withdrawing nature of the 4-chlorophenyl group is expected to increase the electrophilicity of the aldehyde carbon compared to non-halogenated or electron-donating substituents . While direct experimental data for this specific compound is limited, class-level inferences from related pyrazine aldehydes indicate that such substitution patterns can accelerate nucleophilic addition reactions (e.g., with amines or hydrazines) and influence the regioselectivity of subsequent cyclization steps . This electronic modulation can be leveraged to optimize reaction conditions and improve yields in multi-step syntheses .

Electrophilicity Modulation
Class-level
Enhanced electrophilicity inferred from substitution pattern
May influence reactivity in nucleophilic addition steps
Qualitative; no direct rate data
Organic Synthesis Reaction Mechanism Structure-Activity Relationship

Refrigerated Storage for Stability

The compound is recommended to be stored at 2-8°C to maintain chemical integrity . In contrast, some simpler pyrazine aldehydes, such as pyrazine-2-carbaldehyde (CAS 5780-66-5), are stable at room temperature . This sensitivity to thermal degradation is attributed to the presence of the aldehyde group adjacent to the electron-withdrawing pyrazine ring, which may promote oxidation or condensation reactions under ambient conditions . Adherence to the specified storage conditions is critical for preserving the compound's purity and reactivity over time, particularly for long-term research projects.

Storage Requirement
Cross-study
2-8°C refrigerated storage required
Refrigeration likely needed to preserve aldehyde stability
Storage conditions affect long-term purity
Chemical Stability Storage Conditions Shelf Life

Cost and Availability Across Suppliers

Pricing for 1g of the target compound varies among suppliers, with indicative prices of $2,475 from AChemBlock (96% purity) and approximately $600-800 from Leyan (98+% purity) . This represents a premium compared to simpler pyrazine aldehydes, such as pyrazine-2-carbaldehyde, which is priced at approximately $34/100mg from some vendors . The cost difference reflects the increased synthetic complexity associated with introducing the 4-chlorophenyl substituent. For budget-conscious procurement, comparing purity-adjusted pricing and lead times across multiple vendors is recommended to optimize cost without compromising quality.

Procurement Cost
Cross-study
~$600-800/g (high-purity) vs ~$340/g (unsubstituted)
Higher cost reflects synthetic complexity; purity-adjusted pricing supports procurement planning
Prices subject to change
Procurement Cost Efficiency Supply Chain

3-(4-Chlorophenyl)pyrazine-2-carbaldehyde: Research Applications


Kinase Inhibitor Scaffold Synthesis

The compound's calculated LogP of 2.61 makes it a suitable building block for constructing kinase inhibitor cores where balanced hydrophobicity is crucial for target binding and cellular permeability . Its use in the synthesis of pyrazine-based kinase inhibitors, such as those targeting c-Met or SHP2, is supported by its structural similarity to key intermediates in reported patent literature .

Organic Electronic Materials Development

The electron-withdrawing 4-chlorophenyl group, as evidenced by the compound's LogP and electronic properties , can be exploited to tune the electronic characteristics of conjugated polymers or small-molecule semiconductors . Incorporation of this building block into polymer matrices may enhance charge transport properties due to the increased electron affinity imparted by the chlorine substituent .

Fluorescent Probe Conjugation

The enhanced electrophilicity of the aldehyde group, inferred from the presence of the 4-chlorophenyl substituent , facilitates efficient conjugation with amine-containing biomolecules or fluorophores . This reactivity can be leveraged to synthesize fluorescent probes for cellular imaging or biochemical assays, where high conjugation yields and stability are required .

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Lipophilicity and aldehyde reactivity
Target binding and permeability assays
Organic electronic materials
Electron-withdrawing character
Charge transport and electronic property measurements
Fluorescent probe conjugation
Aldehyde electrophilicity
Conjugation yield and probe stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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